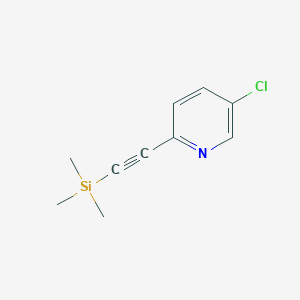
2-Trimethylsilylethynyl-5-chloropyridine
Cat. No. B8560410
M. Wt: 209.75 g/mol
InChI Key: MDXUUWIEIGOYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05534635
Procedure details


1.2 ml (10 mmol) of trimethylsilylacetylene, 40 ml of diethylamine and 1.5 g (10 mmol) of 2,5-dichloropyridine are stirred at 20° under argon. To the colourless solution obtained there are added 0.1 g (0.4 mmol) of triphenylphosphine, 0.01 g (0.05 mmol) of copper-(I) iodide as well as 0.06 g (0.25 mmol) of palladium-dichloro-bis(acetonitrile). The reaction solution is subsequently heated to reflux for 5 hours while stirring. After cooling to 25° the reaction solution is evaporated at 40° under reduced pressure. 50 ml of ethanol are subsequently added to the residue and the mixture is again evaporated. The crude product is filtered over 30 g of silica gel with ethyl acetate and the eluate is evaporated, whereby 1.6 g of brown liquid remain behind. 1.0 g thereof is distilled in a bulb tube at 70°/0.1 Pa, whereby there are obtained as the main fraction 0.6 g of 2-trimethylsilylethynyl-5-chloropyridine which solidifies upon standing.




[Compound]
Name
palladium dichloro-bis(acetonitrile)
Quantity
0.06 g
Type
reactant
Reaction Step Two

Name
copper-(I) iodide
Quantity
0.01 g
Type
catalyst
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][Si:2]([C:5]#[CH:6])([CH3:4])[CH3:3].Cl[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][N:9]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Cu]I.C(NCC)C>[CH3:1][Si:2]([CH3:4])([CH3:3])[C:5]#[C:6][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][N:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C#C
|
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C=C1)Cl
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)NCC
|
Step Two
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
[Compound]
|
Name
|
palladium dichloro-bis(acetonitrile)
|
|
Quantity
|
0.06 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
copper-(I) iodide
|
|
Quantity
|
0.01 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To the colourless solution obtained there
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction solution is subsequently heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 5 hours
|
|
Duration
|
5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to 25° the reaction solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is evaporated at 40° under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
50 ml of ethanol are subsequently added to the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture is again evaporated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crude product is filtered over 30 g of silica gel with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the eluate is evaporated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
1.0 g thereof is distilled in a bulb tube at 70°/0.1 Pa, whereby there
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C[Si](C#CC1=NC=C(C=C1)Cl)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 28.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
